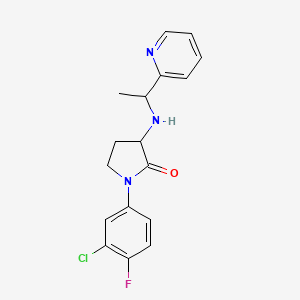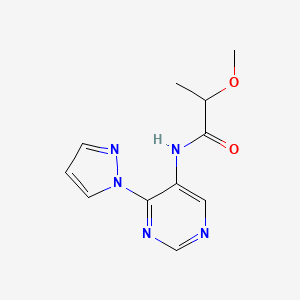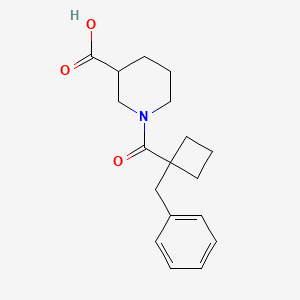
1-(3-Chloro-4-fluorophenyl)-3-(1-pyridin-2-ylethylamino)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloro-4-fluorophenyl)-3-(1-pyridin-2-ylethylamino)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidines. It has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
Mécanisme D'action
The mechanism of action of 1-(3-Chloro-4-fluorophenyl)-3-(1-pyridin-2-ylethylamino)pyrrolidin-2-one involves the inhibition of various enzymes, as mentioned earlier. The compound binds to the active site of the enzymes and prevents their activation, thereby inhibiting their function. This leads to the disruption of various cellular processes, ultimately resulting in the inhibition of cell division, proliferation, and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in various in vitro and in vivo models. The compound has been shown to exhibit potent antiproliferative and proapoptotic effects in various cancer cell lines. It has also been shown to exhibit neuroprotective effects in various models of neurodegenerative disorders, including Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(3-Chloro-4-fluorophenyl)-3-(1-pyridin-2-ylethylamino)pyrrolidin-2-one in lab experiments include its potent inhibitory activity against various enzymes, its ability to exhibit antiproliferative and proapoptotic effects in various cancer cell lines, and its ability to exhibit neuroprotective effects in various models of neurodegenerative disorders. However, the limitations of using the compound in lab experiments include its potential toxicity and its limited solubility in aqueous solutions.
Orientations Futures
1-(3-Chloro-4-fluorophenyl)-3-(1-pyridin-2-ylethylamino)pyrrolidin-2-one has significant potential for further research and development. Some future directions that could be explored include the development of more potent analogs of the compound, the investigation of its potential applications in the treatment of other diseases, and the exploration of its potential as a diagnostic tool for various diseases. Additionally, further research could be conducted to elucidate the exact mechanism of action of the compound and its potential interactions with other drugs.
Méthodes De Synthèse
The synthesis of 1-(3-Chloro-4-fluorophenyl)-3-(1-pyridin-2-ylethylamino)pyrrolidin-2-one involves a multi-step process that requires the use of various reagents and catalysts. The first step involves the reaction of 3-chloro-4-fluoroaniline with ethyl 2-oxocyclopentanecarboxylate in the presence of a base to yield 1-(3-chloro-4-fluorophenyl)-2-oxocyclopentanecarboxylic acid ethyl ester. The second step involves the conversion of the ester to the corresponding acid chloride, which is then reacted with 1-(2-pyridinyl)ethan-1-amine in the presence of a base to yield this compound.
Applications De Recherche Scientifique
1-(3-Chloro-4-fluorophenyl)-3-(1-pyridin-2-ylethylamino)pyrrolidin-2-one has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit potent inhibitory activity against various enzymes, including cyclin-dependent kinases, glycogen synthase kinase 3β, and Aurora kinases. These enzymes play crucial roles in various cellular processes, including cell division, proliferation, and apoptosis. Therefore, the inhibition of these enzymes by this compound could have significant therapeutic implications in the treatment of various diseases, including cancer and neurodegenerative disorders.
Propriétés
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-(1-pyridin-2-ylethylamino)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFN3O/c1-11(15-4-2-3-8-20-15)21-16-7-9-22(17(16)23)12-5-6-14(19)13(18)10-12/h2-6,8,10-11,16,21H,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIRSCLNRESJXPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)NC2CCN(C2=O)C3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-chloro-2-methylphenyl)-[(3S)-3-methyl-4-methylsulfonylpiperazin-1-yl]methanone](/img/structure/B7641730.png)
![5-fluoro-N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]pyridin-2-amine](/img/structure/B7641739.png)
![(2S)-1-methoxy-3-[2-(trifluoromethyl)benzimidazol-1-yl]propan-2-ol](/img/structure/B7641740.png)

![5-cyclohexyl-N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7641762.png)

![5-cyclohexyl-N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7641773.png)

![Tert-butyl 5-[(2-methyloxolan-3-yl)amino]-2,3-dihydroindole-1-carboxylate](/img/structure/B7641781.png)

![N-[(2-methyl-1,3-thiazol-4-yl)methyl]-5-propyl-1,3,4-oxadiazol-2-amine](/img/structure/B7641800.png)
![1-[4-(2,5-Dimethylthiophen-3-yl)butanoyl]piperidine-3-carboxylic acid](/img/structure/B7641814.png)
![5-(2,2-dimethylpropyl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7641817.png)
![5-(2,2-dimethylpropyl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7641836.png)